2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide
Description
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-sulfamoylphenyl)methyl]acetamide is a thiazole-based acetamide derivative featuring a 4-fluorophenylamino substituent at the 2-position of the thiazole ring and a sulfamoylphenylmethyl group attached via an acetamide linkage. Its structure integrates key pharmacophores:
- Thiazole core: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity in drug design .
- Sulfamoylphenylmethyl acetamide: The sulfonamide group contributes to hydrogen bonding and solubility, while the methylene spacer may optimize steric interactions .
This compound is structurally analogous to sulfonamide-containing therapeutics, which often target enzymes like carbonic anhydrases or receptors involved in inflammatory pathways .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S2/c19-13-3-5-14(6-4-13)22-18-23-15(11-27-18)9-17(24)21-10-12-1-7-16(8-2-12)28(20,25)26/h1-8,11H,9-10H2,(H,21,24)(H,22,23)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGBYHWYIOECCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds are categorized based on variations in the heterocyclic core, substituents, and biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce polarity and influence hydrophobic interactions. Sulfamoylphenylmethyl vs. phenylethylamino (Mirabegron, ): The sulfonamide group enhances hydrogen-bonding capacity, while Mirabegron’s hydroxy-phenylethyl chain may improve receptor selectivity.
Heterocycle Variations :
- Thiazole vs. Benzothiazole (): Benzothiazole derivatives (e.g., compound 1 in ) exhibit higher melting points (~144°C) compared to simpler thiazoles, likely due to increased aromatic stacking.
- Thiazole vs. Triazole/Thiadiazole (): Triazole and thiadiazole cores introduce additional nitrogen atoms, altering electronic properties. For example, thiadiazoles are more electron-deficient, which may enhance interactions with positively charged enzyme pockets .
Biological Activity Trends :
- While specific data for the target compound is unavailable, Mirabegron () demonstrates that thiazole-based acetamides can achieve clinical relevance as β3-adrenergic agonists.
- Triazole derivatives in showed anti-exudative activity (74% yield for compound 11), suggesting that heterocycle choice significantly impacts pharmacological outcomes.
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